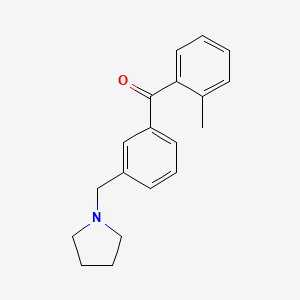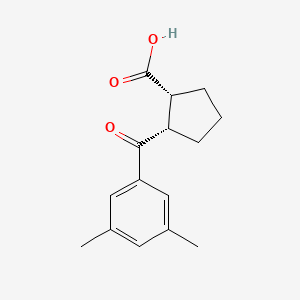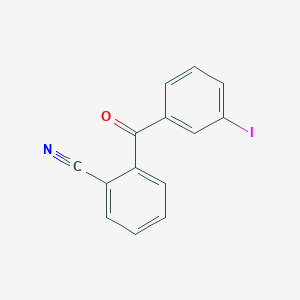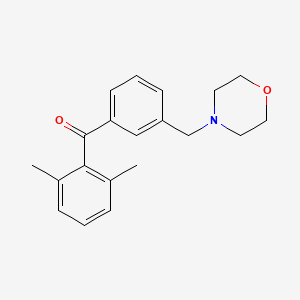
2-Methyl-3'-pyrrolidinomethyl benzophenone
Vue d'ensemble
Description
2-Methyl-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO . It has a molecular weight of 279.4 g/mol.
Molecular Structure Analysis
The molecular structure of 2-methyl-3’-pyrrolidinomethyl benzophenone contains a total of 44 bonds. These include 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. The structure also includes 1 five-membered ring (pyrrolidine), 2 six-membered rings (benzene), 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .Applications De Recherche Scientifique
Photodegradation of UV Filters
Benzophenone-3, a common UV filter, undergoes photodegradation, presenting an environmental challenge due to its widespread use in personal care products. Research has focused on optimizing conditions for its removal from aqueous samples using photo-Fenton technology, highlighting the significant impact of initial concentrations of key reactants on the degradation process. This degradation not only effectively eliminates the compound but also increases the biodegradability of the contaminants, suggesting a viable method for mitigating its environmental footprint (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).
Photocatalytic Degradation Approaches
Studies on the photocatalytic degradation of Benzophenone-3 using PbO/TiO2 and Sb2O3/TiO2 have demonstrated the potential for complete degradation under UV-C irradiation. These findings suggest the feasibility of photocatalytic methods for treating water sources contaminated with UV filters, offering a promising avenue for environmental protection and the safeguarding of human health (Wang et al., 2019).
Biodegradation by Bacterial Strains
The isolation of a novel bacterial strain, Methylophilus sp. FP-6, capable of degrading Benzophenone-3, offers a biological approach to removing this compound from the environment. This research highlights the potential for using microbial degradation as an efficient and safe method for the bioremediation of environments contaminated with Benzophenone-3, contributing to the development of sustainable and eco-friendly treatment technologies (Jin et al., 2019).
Oxidative Degradation Techniques
Investigations into the oxidation of Benzophenone-3 by potassium permanganate and ferrate(VI) have revealed effective strategies for its removal from aqueous solutions. These studies provide valuable insights into the kinetics, degradation products, and toxicity reduction associated with these oxidation processes. Such findings are instrumental in advancing water treatment methodologies to address the challenges posed by the presence of UV filters in water bodies, ensuring the protection of aquatic ecosystems and human health (Cao et al., 2021; Yang & Ying, 2013).
Endocrine Disrupting Effects and Ecological Impact
The occurrence, toxicities, and ecological risks associated with Benzophenone-3 in aquatic environments underscore the urgent need for effective degradation and removal methods. Comprehensive reviews and experimental studies have illuminated the endocrine-disrupting capabilities of Benzophenone-3 and its derivatives, calling for enhanced monitoring and mitigation strategies to safeguard environmental and human health (Kim & Choi, 2014).
Propriétés
IUPAC Name |
(2-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORWFFGGNYWDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643179 | |
| Record name | (2-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898793-91-4 | |
| Record name | Methanone, (2-methylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614017.png)











![4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614039.png)